4-(1-Pyrrolidinoethyl)phenylboronsäure

Übersicht

Beschreibung

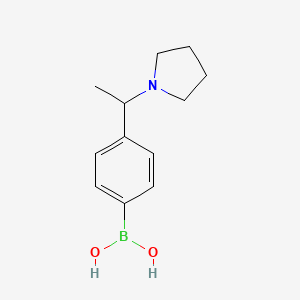

4-(1-Pyrrolidinoethyl)phenylboronic acid is a chemical compound with the molecular formula C12H18BNO2. It is a boronic acid derivative that features a phenyl ring substituted with a pyrrolidinoethyl group.

Wissenschaftliche Forschungsanwendungen

Diagnostische Anwendungen

4-(1-Pyrrolidinoethyl)phenylboronsäure: wird in diagnostischen Anwendungen eingesetzt, da sie reversible Komplexe mit Polyolen, einschließlich Zuckern, bilden kann. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von diagnostischen Assays, die auf Sialinsäure abzielen, einem Biomarker für verschiedene Krankheiten .

Therapeutische Anwendungen

In der Therapie werden Derivate dieser Verbindung wegen ihres Potenzials in Drug-Delivery-Systemen untersucht. Sie können mit biologischen Molekülen wie Sialinsäure interagieren und bieten neue Strategien für die gezielte Wirkstoffabgabe .

Drug-Delivery-Systeme

Die Verbindung ist entscheidend bei der Herstellung von pH-responsiven Nanodrug-Delivery-Systemen. Diese Systeme können das saure Mikromilieu von Tumoren anvisieren, wodurch die therapeutische Wirkung von Antikrebsmitteln verstärkt und die systemische Toxizität reduziert wird .

Biotechnologie

In der Biotechnologie trägt This compound zur Entwicklung neuartiger chemiebasierter Anwendungen bei. Ihre einzigartigen Bindungseigenschaften mit cis-diolhaltigen Verbindungen ermöglichen die Herstellung fortschrittlicher Biomaterialien .

Materialwissenschaften

Die Verbindung wird in den Materialwissenschaften zur Synthese selektiver, mit Phenylboronsäure funktionalisierter organischer Polymere verwendet. Diese Polymere sind für die Anreicherung cis-diolhaltiger Moleküle von Bedeutung, wodurch die Selektivität und Effizienz verschiedener Materialien verbessert wird .

Analytische Chemie

In der analytischen Chemie spielt This compound eine Rolle bei der selektiven Erkennung und Trennung von cis-diolhaltigen Molekülen. Dies ist entscheidend für die Verbesserung der Empfindlichkeit und Genauigkeit der Detektion bei der Analyse komplexer Proben .

Wirkmechanismus

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with diols, particularly 1,2 and 1,3-cis-diols, which are common motifs in carbohydrates . This suggests that 4-(1-Pyrrolidinoethyl)phenylboronic acid may interact with carbohydrate-containing biomolecules.

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols . This property allows them to interact dynamically with biological targets, potentially leading to changes in the target’s function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1-Pyrrolidinoethyl)phenylboronic acid . For instance, the pH of the environment can affect the reactivity of boronic acids, and the presence of diols can influence their binding behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidinoethyl derivative. One common method is the Suzuki-Miyaura coupling reaction

Biologische Aktivität

4-(1-Pyrrolidinoethyl)phenylboronic acid (CAS No. 868395-81-7) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

4-(1-Pyrrolidinoethyl)phenylboronic acid is characterized by the presence of a pyrrolidine ring and a phenylboronic acid moiety. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of 4-(1-Pyrrolidinoethyl)phenylboronic acid primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming stable complexes with their active sites. The mechanism can be summarized as follows:

- Enzyme Inhibition : Boronic acids can bind to the active sites of enzymes such as urease and certain proteases, thereby inhibiting their activity. For example, studies have shown that phenylboronic acid derivatives can competitively inhibit urease, which is involved in nitrogen metabolism in plants and bacteria .

- Glucose Binding : The compound's ability to bind carbohydrates through reversible covalent interactions makes it a candidate for glucose sensors. This property is particularly relevant in developing non-enzymatic glucose monitoring systems .

Anticancer Properties

Research indicates that boronic acids may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Activity

4-(1-Pyrrolidinoethyl)phenylboronic acid has also been investigated for its antimicrobial properties. The compound has shown inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial enzyme functions essential for survival.

Case Studies

- Enzyme Inhibition Studies : A study reported that 4-(1-Pyrrolidinoethyl)phenylboronic acid effectively inhibited urease activity in vitro, demonstrating significant potential as a therapeutic agent for conditions related to urea metabolism .

- Glucose Sensor Development : Research on phenylboronic acid derivatives has led to the development of innovative glucose sensors that utilize the compound's ability to bind glucose reversibly. These sensors have shown promise in maintaining stable glucose monitoring without the need for enzymatic reactions .

Data Tables

Eigenschaften

IUPAC Name |

[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGKJEUGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868395-81-7 | |

| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.